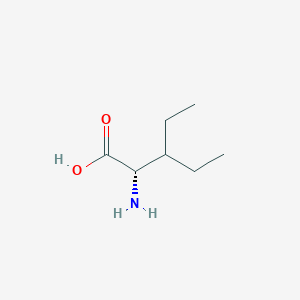

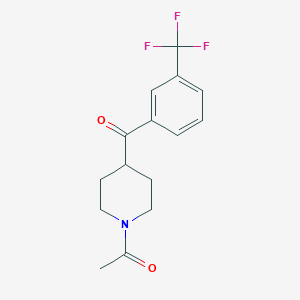

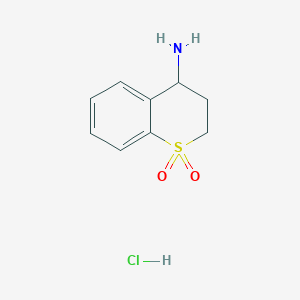

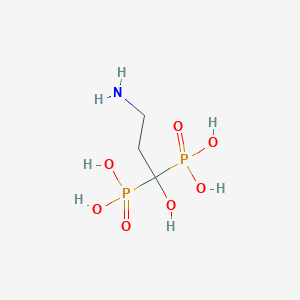

![molecular formula C14H20N2O7 B017086 Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate CAS No. 127020-34-2](/img/structure/B17086.png)

Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate

Overview

Description

Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate (E2A2EP) is an organic compound belonging to the class of acetamides. It is a white solid with a molecular weight of 272.34 g/mol and a melting point of 78-80 °C. E2A2EP is a versatile building block for the synthesis of various pharmaceuticals and other compounds of interest. It has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Biodegradation and Environmental Fate

Biodegradation of Gasoline Ethers

A review focused on the biodegradation and environmental fate of gasoline ethers, like ethyl tert-butyl ether (ETBE), offers insights into microbial degradation pathways that could be relevant for related compounds. This research outlines microbial enzymes' roles, such as monooxygenases, in the initial hydroxylation steps, key intermediates formed during degradation, and the influence of environmental co-contaminants on degradation rates. The study highlights the genetic and metabolic diversity in microbial communities capable of ether degradation, suggesting potential biotechnological applications for remediation of ether-contaminated sites (Thornton et al., 2020).

Medicinal Chemistry and Pharmacology

Synthesis and Antioxidant Evaluation

Research into isoxazolone derivatives, including methods for their facile synthesis through multi-component reactions, could be pertinent. These compounds demonstrate significant biological and medicinal properties, serving as intermediates for synthesizing various heterocycles. Their synthetic routes, involving reactions among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, could offer a template for the synthesis and potential biomedical applications of related compounds, including the assessment of antioxidant activities (Laroum et al., 2019).

Environmental Science and Toxicology

Parabens in Aquatic Environments

A review on the occurrence, fate, and behavior of parabens in aquatic environments sheds light on the environmental impact of various esters, including those related to the compound . This research discusses parabens' biodegradability, their persistence in the environment, and their potential as weak endocrine disruptors. Such studies underscore the importance of understanding the environmental fate of synthetic compounds and their degradation products, which could inform safety and impact assessments for a wide range of chemically related substances (Haman et al., 2015).

Properties

IUPAC Name |

diethyl 2-acetamido-2-[(5-methyl-3-oxo-1,2-oxazol-4-yl)methyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O7/c1-5-21-12(19)14(15-9(4)17,13(20)22-6-2)7-10-8(3)23-16-11(10)18/h5-7H2,1-4H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWHIXXRYOGJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=C(ONC1=O)C)(C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560867 | |

| Record name | Diethyl acetamido[(5-methyl-3-oxo-2,3-dihydro-1,2-oxazol-4-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127020-34-2 | |

| Record name | Diethyl acetamido[(5-methyl-3-oxo-2,3-dihydro-1,2-oxazol-4-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

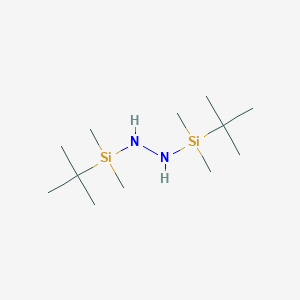

![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)